Autophagy-IN-3 Exhibits Potent Cytotoxicity in G-361 Melanoma Cells vs. Comparator Chloroquine
Autophagy-IN-3 (Compound 6k) demonstrates a 72-hour IC50 of 1.3 μM against the G-361 human malignant melanoma cell line, as determined by a calcein-AM assay . In contrast, the widely used autophagy inhibitor Chloroquine (CQ) exhibits significantly higher IC50 values in various melanoma cell lines, typically ranging from 24.5 μM to over 100 μM under comparable assay conditions (72-hour exposure, MTT or similar viability assays) [1]. This represents an approximate 19-fold greater potency for Autophagy-IN-3 in directly inhibiting melanoma cell viability.
| Evidence Dimension | Cytotoxicity (IC50) in human melanoma cells |
|---|---|
| Target Compound Data | IC50 = 1.3 μM |
| Comparator Or Baseline | Chloroquine (CQ): IC50 = 24.5 - >100 μM (range across multiple melanoma lines) |
| Quantified Difference | Autophagy-IN-3 is ~19-fold more potent (based on lower bound of CQ range) |
| Conditions | G-361 cell line, 72-hour exposure, calcein-AM assay for Autophagy-IN-3; various melanoma lines, 72-hour MTT assay for CQ |
Why This Matters
Higher potency at lower concentrations reduces the risk of off-target effects associated with high-dose CQ treatment, making Autophagy-IN-3 a more precise tool for studying autophagy's role in melanoma cell viability.
- [1] Wang W, et al. Chloroquine enhances the efficacy of cisplatin by suppressing autophagy in human melanoma cells. Int J Clin Exp Pathol. 2016;9(11):11497-11505. View Source
